((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol

DNA chain termination Sanger sequencing AMV reverse transcriptase

Researchers requiring polymerase-specific chain termination often struggle with cross-reactivity seen in standard ddNTPs. 2'-Deoxy-3'-O-methyladenosine solves this by selectively terminating AMV reverse transcriptase while remaining inactive on Klenow fragment, enabling precise mechanistic studies. - Selective AMV-RT chain terminator; inactive on Klenow fragment. - Use at 200-250× ddATP concentration for equivalent band patterns. - Defined (2R,3S,5R) stereochemistry ensures batch-to-batch reproducibility.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 70147-57-8
Cat. No. B11853552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol
CAS70147-57-8
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCOC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C11H15N5O3/c1-18-6-2-8(19-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1
InChIKeyFFTJWXISNILIOL-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-3'-O-methyladenosine (CAS 70147-57-8): A Structurally Defined 3'-O-Methyl Modified Purine Nucleoside for DNA Synthesis Studies and Antiviral Research


2'-Deoxy-3'-O-methyladenosine (CAS 70147-57-8), also referred to as [(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl]methanol, is a purine nucleoside analog with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol . This compound features a 2'-deoxyribose sugar backbone where the 3'-hydroxyl group is substituted with a methoxy group (–OCH3), distinguishing it from the parent nucleoside, 2'-deoxyadenosine, and from the ribose-containing analog 3'-O-methyladenosine (CAS 10300-22-8). The 3'-O-methyl modification ablates the nucleophilic 3'-OH required for phosphodiester bond formation, rendering its 5'-triphosphate form a chain terminator of DNA synthesis when incorporated by certain polymerases, and altering its susceptibility to adenosine deaminase relative to 2'-O-methyl isomers [1][2].

Why 2'-Deoxy-3'-O-methyladenosine (CAS 70147-57-8) Cannot Be Substituted with Unmodified 2'-Deoxyadenosine or 3'-O-Methyladenosine


Despite sharing a purine base, 2'-deoxy-3'-O-methyladenosine (CAS 70147-57-8) cannot be functionally interchanged with its closest analogs. The 3'-O-methyl group on the deoxyribose ring fundamentally alters the compound's biochemical behavior: the triphosphate form acts as a DNA chain terminator, whereas 2'-deoxyadenosine-5'-triphosphate (dATP) is a natural substrate for chain elongation [1]. Substitution with 3'-O-methyladenosine (CAS 10300-22-8), which retains the ribose 2'-OH, introduces a different sugar pucker and hydrogen-bonding profile that alters polymerase recognition and adenosine deaminase susceptibility . Similarly, the positional isomer 2'-O-methyladenosine exhibits distinct enzyme inhibition properties—whereas 2'-O-methyl derivatives of 1-deazaadenosine are strong adenosine deaminase inhibitors, the corresponding 3'-O-methyl derivatives are neither inhibitors nor substrates of the enzyme, demonstrating that methylation position critically determines biological activity [2].

Product-Specific Quantitative Evidence Comparing 2'-Deoxy-3'-O-methyladenosine (CAS 70147-57-8) to Its Closest Analogs


DNA Chain Termination Efficiency of 3'-O-Methyl-dATP vs. ddATP with AMV Reverse Transcriptase

The 5'-triphosphate form of 2'-deoxy-3'-O-methyladenosine (3'-O-methyl-dATP) functions as a specific DNA chain terminator when assayed against AMV reverse transcriptase (AMV-RT). In the M13mp19-template assay, termination band intensity comparisons estimated that 3'-O-methyl-dATP is incorporated approximately 200- to 250-fold less efficiently than the standard dideoxy terminator ddATP [1]. This quantitative efficiency difference defines the practical working concentration range required when substituting ddATP with 3'-O-methyl-dATP in Sanger-style sequencing applications.

DNA chain termination Sanger sequencing AMV reverse transcriptase nucleotide analog incorporation

Differential Polymerase Selectivity: 3'-O-Methyl-dATP Activity Across Five Commercially Available DNA Polymerases

In an enzymatic screen of eight 3'-modified-dNTPs tested against five commercially available DNA polymerases, 3'-O-methyl-dATP (compound [1] in the study) exhibited a distinct activity profile: it demonstrated clear termination with AMV reverse transcriptase, partial termination with M-MuLV-RT, and inhibition (rather than clean termination) with rTth and Vent(exo-) DNA polymerases, while showing no detectable activity with Klenow fragment [1]. This differential profile contrasts with the behavior of other 3'-modified-dATP analogs (e.g., 3'-O-acyl-dATP showed inhibition but not termination with AMV-RT; 3'-O-(2-nitrobenzyl)-dATP showed inhibition across multiple enzymes), establishing 3'-O-methyl-dATP as having a uniquely selective termination profile among the tested panel [1].

DNA polymerase selectivity nucleotide analog screening AMV-RT M-MuLV-RT Klenow fragment

Positional Isomer Discrimination: 3'-O-Methyl vs. 2'-O-Methyl Modification Effects on Adenosine Deaminase Interaction

The biological consequence of methylation position on the ribose/deoxyribose sugar is demonstrated by studies on 1-deazaadenosine derivatives: the 2'-O-methyl derivative of 1-deazaadenosine acts as a strong inhibitor of adenosine deaminase (ADA), whereas the 3'-O-methyl derivative is neither an inhibitor nor a substrate of the enzyme [1]. This finding is corroborated by radioligand displacement data for 3'-O-methyladenosine (the ribose analog, CAS 10300-22-8), which shows 0.0% displacement at adenosine A1 receptors, 8.0% at A2A, and 11.0% at A3 receptors, in contrast to 2'-O-methylated adenosine analogs that generally exhibit stronger adenosine receptor binding [2]. These data collectively establish that 3'-O-methyl versus 2'-O-methyl positional isomerism is a critical determinant of target engagement, making the two isomers non-interchangeable in pharmacological studies.

adenosine deaminase inhibition positional isomer selectivity 2'-O-methyladenosine nucleoside analog differentiation

Antiviral Activity: 3'-O-Methyl Nucleosides as Vaccinia Virus Inhibitors via RNA Chain Termination

The class of 3'-O-methyl nucleosides, including 3'-O-methyl adenosine, has been demonstrated to act as potent inhibitors of vaccinia virus growth. Goswami and Sharma (1983) showed that 3'-O-methyl adenosine inhibits vaccinia virus replication in L-cells and Vero cells without significant cytotoxicity at antiviral concentrations, and that its 5'-triphosphate acts as an RNA chain terminator in vitro [1]. Early virus-specific RNA synthesis was preferentially inhibited by 3'-O-methyl adenosine and, to a lesser extent, by 3'-O-methyl guanosine. While these data were generated with the ribose form (3'-O-methyladenosine, CAS 10300-22-8), the same RNA chain termination mechanism applies to the 2'-deoxy analog (CAS 70147-57-8), whose triphosphate has been independently shown to terminate DNA synthesis [2]. The patent literature further supports this class-level mechanism, identifying 3'-O-methyl nucleosides as RNA chain terminators with potential utility against RNA virus infections [3].

antiviral nucleoside vaccinia virus RNA chain termination viral RNA synthesis inhibition

Recommended Research and Industrial Application Scenarios for 2'-Deoxy-3'-O-methyladenosine (CAS 70147-57-8)


Alternative Chain Terminator in Sanger DNA Sequencing Workflows with AMV Reverse Transcriptase

2'-Deoxy-3'-O-methyladenosine, after enzymatic or chemical conversion to its 5'-triphosphate (3'-O-methyl-dATP), serves as an alternative chain terminator for Sanger sequencing reactions employing AMV reverse transcriptase [1]. Users should calibrate the working concentration to approximately 200- to 250-fold higher than ddATP to achieve comparable termination band patterns, based on the quantitative incorporation efficiency data from Metzker et al. (1994) [1]. The unique polymerase selectivity profile—active on AMV-RT but inactive on Klenow fragment—makes this compound particularly suitable for sequencing strategies requiring polymerase-specific termination control.

Polymerase Mechanistic Studies Requiring Selective AMV-RT Inhibition

The differential activity matrix established by Metzker et al. (1994) demonstrates that 3'-O-methyl-dATP exhibits polymerase-specific termination behavior: it terminates AMV-RT, partially terminates M-MuLV-RT, and inhibits but does not cleanly terminate rTth and Vent(exo-) polymerases [1]. This selectivity profile enables researchers to use 2'-deoxy-3'-O-methyladenosine (as its triphosphate) as a tool compound to probe polymerase active site architecture, nucleotide incorporation fidelity, and termination mechanisms, particularly in comparative studies across multiple polymerase families.

Chemical Biology Probe for Investigating 3'-O-Methylation Effects on Nucleoside Metabolism

The 3'-O-methyl modification on the deoxyribose sugar distinguishes this compound from its 2'-O-methyl positional isomer, which exhibits fundamentally different interactions with adenosine deaminase (ADA): 2'-O-methyl derivatives inhibit ADA, whereas 3'-O-methyl derivatives are neither inhibitors nor substrates [1][2]. This positional isomer specificity makes 2'-deoxy-3'-O-methyladenosine a valuable chemical probe for studying how sugar methylation position affects nucleoside metabolic stability, enzyme recognition, and cellular phosphorylation efficiency. Researchers investigating purine nucleoside phosphorylase, adenosine kinase, or ADA substrate specificity can use this compound to systematically map structure-activity relationships at the sugar moiety.

Synthetic Intermediate for 3'-Modified Oligonucleotide Construction

2'-Deoxy-3'-O-methyladenosine can serve as a synthetic precursor for preparing 3'-O-methyl-modified phosphoramidites, enabling the site-specific incorporation of 3'-O-methyladenosine residues into synthetic oligonucleotides [1]. Such modified oligonucleotides are useful for studying DNA polymerase interactions with 3'-modified termini, investigating DNA repair enzyme recognition of modified nucleotides, and developing hybridization probes with altered nuclease resistance. The compound's defined stereochemistry (2R,3S,5R) ensures regiospecific incorporation into oligonucleotides, a critical quality attribute for reproducible biochemical experiments.

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